4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-16(20(19-6-5-15-27-19)24-11-13-26-14-12-24)23-21(25)17-7-9-18(10-8-17)22(2,3)4/h5-10,15-16,20H,11-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYTXZFHEFCUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by a morpholine group.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs.
- tert-Butyl vs. Methoxy : The tert-butyl group increases steric bulk and lipophilicity (higher LogP), which may improve membrane permeability but reduce solubility compared to methoxy derivatives .
- Thiophene Contribution : The thiophene moiety enables π-π stacking interactions in biological targets, a feature absent in alkoxy-substituted analogs .
Biological Activity
4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide core along with a tert-butyl group, morpholine ring, and thiophene moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 386.55 g/mol. Its structural features contribute to its solubility and stability, influencing its biological interactions.
Biological Activity Overview
Recent studies indicate that this compound demonstrates promising anti-tubercular activity against Mycobacterium tuberculosis. The compound's effectiveness is measured through its inhibitory concentration (IC50) values, which provide insight into its potency against pathogenic organisms.
Table 1: Biological Activity Summary
| Activity | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Non-toxic to human cells |
| Enzyme inhibition | Various enzymes | TBD | Potential for enzyme modulation |
| Receptor interaction | Potential receptors | TBD | Requires further investigation |
The compound's mechanism of action is hypothesized to involve binding to specific enzymes or receptors related to disease processes. Preliminary investigations include:
- Binding Affinity Assays : These studies assess how strongly the compound interacts with target proteins.
- Enzyme Inhibition Studies : Evaluating the ability of the compound to inhibit enzymatic activity relevant to disease pathways.
Such studies are essential for elucidating its pharmacodynamics and therapeutic potential.
Case Studies and Research Findings
Several research efforts have highlighted the biological significance of this compound:
- Anti-Tubercular Studies : In vitro studies have shown that derivatives of this compound exhibit significant anti-tubercular activity, with IC50 values indicating efficacy comparable to established treatments. The non-toxic nature of these compounds towards human cells suggests a favorable safety profile for further development in clinical settings.
- Synthetic Pathways : Research into the synthesis of this compound has revealed efficient methods for creating various substituted benzamide derivatives. These synthetic routes not only enhance yield but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing biological activity .
- Comparative Analysis with Analogues : Structural comparisons with similar compounds reveal that the unique combination of functional groups in this compound enhances its solubility and biological activity compared to analogues lacking one or more of these features.
Table 2: Comparative Analysis with Analogues
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-tert-butyl-N-[1-(morpholin-4-yl)propan-2-yl]benzamide | Lacks thiophene ring | Different chemical and biological properties |
| 4-tert-butyl-N-[1-(thiophen-2-yl)propan-2-yl]benzamide | Lacks morpholine ring | May affect solubility and reactivity |
| N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide | Lacks tert-butyl group | Influences steric properties and binding affinity |
Future Directions
The ongoing research into this compound emphasizes the need for:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide Coupling : The benzamide core is formed via coupling of 4-tert-butylbenzoic acid derivatives with the amine group of the substituted propan-2-yl moiety. Activated reagents like EDCl/HOBt or DCC may be used to facilitate this step .
- Morpholine and Thiophene Introduction : The morpholin-4-yl and thiophen-2-yl groups are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). highlights palladium-catalyzed arylation using Pd(OAc)₂ and ligands like pivalic acid in t-amyl alcohol for analogous benzamide derivatives .
- Purification : Column chromatography or recrystallization (e.g., using DMSO/water mixtures) is employed to isolate the final product .
Basic: How is the structural characterization of this compound performed in academic research?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for crystal structure refinement, particularly for resolving stereochemistry and hydrogen bonding .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?
Methodological Answer:
SAR studies focus on:
- Functional Group Modifications : Systematic replacement of morpholine, thiophene, or tert-butyl groups to assess impact on target binding. For example, replacing morpholine with piperazine derivatives alters solubility and receptor affinity .
- Biological Assays : In vitro enzyme inhibition assays (e.g., kinase or GPCR targets) and cellular models (e.g., antifibrotic activity in hepatic stellate cells) are paired with structural data. describes in vivo evaluation using dimethylnitrosamine (DMN)-induced collagen IA1 mRNA suppression in rats .
- Computational Modeling : Molecular docking (e.g., AutoDock) and MD simulations predict binding modes with target proteins .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
Common challenges include:
- Crystal Quality : Poor diffraction due to flexible morpholine/thiophene groups. Solutions involve screening crystallization conditions (e.g., solvent mixtures like DMSO/hexane) and cryocooling .
- Disorder in tert-Butyl Groups : SHELXL refinement tools are used to model positional disorder via PART and SUMP instructions .
- Data Contradictions : Discrepancies between spectroscopic and crystallographic data (e.g., proton assignments) are resolved using restraints (DFIX, DANG) and validation tools like PLATON .
Advanced: How is the compound’s therapeutic potential evaluated in preclinical models?
Methodological Answer:
- In Vitro Screening : Dose-response assays (IC₅₀ determination) against disease-relevant targets (e.g., TGF-β1 for fibrosis, as in ) .
- Pharmacokinetics (PK) : Oral bioavailability and metabolic stability are assessed using LC-MS/MS in rodent plasma. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots .
- In Vivo Efficacy : Rodent models (e.g., DMN-induced liver fibrosis) evaluate dose-dependent suppression of biomarkers (e.g., collagen IA1 mRNA) .
Advanced: What experimental approaches resolve regioselectivity issues during synthesis?
Methodological Answer:
- Directing Group Strategies : Temporary protecting groups (e.g., Boc on the amine) guide cross-coupling to the desired position .
- Catalytic Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in arylations. demonstrates this using K₂CO₃ and pivalic acid in t-amyl alcohol .
- Analytical Monitoring : TLC and HPLC track reaction progress, while NOESY NMR confirms regiochemistry post-synthesis .
Advanced: How are contradictory data (e.g., spectral vs. crystallographic results) reconciled in structural studies?
Methodological Answer:
- Validation Protocols : Cross-checking NMR assignments with crystallographic coordinates using software like Mercury (CCDC) .
- Dynamic Effects : Variable-temperature NMR or DFT calculations (e.g., Gaussian) assess conformational flexibility causing spectral-crystallographic mismatches .
- Consensus Refinement : SHELXL’s restraints (e.g., SIMU, DELU) harmonize bond lengths/angles with spectroscopic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
